5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a phenylbutan-2-yl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting amine is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.
Alkylation: Finally, the sulfonamide is alkylated with 4-phenylbutan-2-yl bromide in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfinamide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide.
Reduction: Formation of 5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methoxy-5-nitroaniline: A precursor in the synthesis of the target compound.
4-phenyl-2-butanone: Shares the phenylbutan-2-yl group but lacks the sulfonamide and fluorine functionalities.
Benzenesulfonamide: The core structure without the additional substituents.
Uniqueness
5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to the combination of its fluorine, methoxy, and phenylbutan-2-yl groups attached to the benzenesulfonamide core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-13(8-9-14-6-4-3-5-7-14)19-23(20,21)17-12-15(18)10-11-16(17)22-2/h3-7,10-13,19H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAKXTFWZVGMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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